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Compound of Interest

Compound Name:
(3-Cyclopropylisoxazol-5-

yl)methanol

Cat. No.: B597872 Get Quote

An In-depth Technical Guide to (3-Cyclopropylisoxazol-5-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and spectral data of (3-Cyclopropylisoxazol-5-yl)methanol. The information is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis.

Chemical and Physical Properties
(3-Cyclopropylisoxazol-5-yl)methanol is a heterocyclic compound featuring a cyclopropyl

group and a hydroxymethyl group attached to an isoxazole ring. While specific experimental

data for this exact isomer is limited in publicly available literature, data for the related isomer,

(5-Cyclopropyl-3-isoxazolyl)methanol (CAS Number: 1060817-48-2), is available and provides

insight into the general characteristics of this class of compounds.[1]

Table 1: General Chemical Properties

Property Value Source

Chemical Formula C₇H₉NO₂

Molecular Weight 139.15 g/mol

Physical Form Liquid
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| CAS Number | 1060817-48-2 (for isomer) | |

Table 2: Structural Identifiers (for isomer (5-Cyclopropyl-3-isoxazolyl)methanol)

Identifier Type Identifier Source

SMILES OCC1=NOC(C2CC2)=C1

InChI
1S/C7H9NO2/c9-4-6-3-7(10-8-

6)5-1-2-5/h3,5,9H,1-2,4H2

| InChI Key | NUYRQGMZXHHVQB-UHFFFAOYSA-N | |

Spectroscopic Data
Detailed experimental spectra for (3-Cyclopropylisoxazol-5-yl)methanol are not widely

published. However, based on the functional groups present, characteristic spectral data can

be predicted.

Table 3: Predicted Mass Spectrometry Data Predicted collision cross-section (CCS) values for

the protonated adduct [M+H]⁺ of a C₇H₉NO₂ isomer are available.[2]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 142.08626 128.4

[M+Na]⁺ 164.06820 138.1

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the

O-H and C-O stretching vibrations from the methanol group, as well as vibrations associated

with the isoxazole and cyclopropyl rings. A broad absorption band in the region of 3200-3500

cm⁻¹ is characteristic of O-H stretching vibrations, often broadened by hydrogen bonding.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Protons on the cyclopropyl ring, the methylene protons of the methanol group, the

isoxazole ring proton, and the hydroxyl proton would be visible.
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¹³C NMR: Distinct signals for the carbons of the cyclopropyl group, the methylene carbon,

and the carbons of the isoxazole ring would be expected.

Synthesis and Experimental Protocols
The synthesis of (3-substituted-isoxazol-5-yl)methanol derivatives is often achieved through a

[3+2] cycloaddition reaction. This involves the reaction of a nitrile oxide with an alkyne, such as

propargyl alcohol.[3][4] The following is a proposed experimental protocol for the synthesis of

(3-Cyclopropylisoxazol-5-yl)methanol.

Proposed Synthesis of (3-Cyclopropylisoxazol-5-yl)methanol

Step 1: Oxime Formation Step 2: In Situ Nitrile Oxide Formation and [3+2] Cycloaddition Step 3: Workup and Purification

Cyclopropanecarboxaldehyde

Cyclopropanecarboxaldehyde Oxime

Hydroxylamine HCl Base (e.g., Pyridine) Cyclopropanecarboxaldehyde Oxime

(3-Cyclopropylisoxazol-5-yl)methanol

NaOCl (aq) Propargyl Alcohol (3-Cyclopropylisoxazol-5-yl)methanol

Extraction with Organic Solvent

Drying (e.g., Na2SO4)

Solvent Removal

Purification (e.g., Chromatography)

Pure Product
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Click to download full resolution via product page

Caption: Proposed synthetic workflow for (3-Cyclopropylisoxazol-5-yl)methanol.

Detailed Protocol:

Step 1: Synthesis of Cyclopropanecarboxaldehyde Oxime

To a solution of cyclopropanecarboxaldehyde in a suitable solvent like pyridine, add

hydroxylamine hydrochloride.

The reaction mixture is typically stirred at room temperature or gently heated to facilitate

the formation of the oxime.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the product is worked up by extraction with an organic solvent and

washed to remove impurities.

Step 2: [3+2] Cycloaddition

The cyclopropanecarboxaldehyde oxime is dissolved in a solvent such as CCl₄ or CH₂Cl₂.

[3]

Propargyl alcohol is added to the mixture.

An aqueous solution of sodium hypochlorite (NaOCl) is added dropwise to the stirred

reaction mixture. The NaOCl facilitates the in situ generation of cyclopropyl nitrile oxide

from the oxime.

The nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with the triple bond of

propargyl alcohol to form the isoxazole ring.

The reaction is typically stirred for 24-48 hours at elevated temperatures (e.g., 70°C).[3]

Step 3: Product Isolation and Purification

After the reaction is complete, the mixture is cooled and the organic layer is separated.
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The organic phase is washed with water and brine, then dried over an anhydrous salt like

sodium sulfate.

The solvent is removed under reduced pressure to yield the crude product.

Final purification is achieved through column chromatography on silica gel to afford pure

(3-Cyclopropylisoxazol-5-yl)methanol.

Biological and Pharmacological Relevance
Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry,

known for a wide range of biological activities.[3][4] These activities include anticancer,

antimicrobial, and anti-inflammatory properties.[3][4] The isoxazole ring acts as a versatile

scaffold that can be modified to enhance physicochemical properties and biological targeting.

[4] While the specific biological profile of (3-Cyclopropylisoxazol-5-yl)methanol is not

extensively documented, its structural motifs suggest potential for investigation in drug

discovery programs.

Isoxazole Scaffold
(e.g., (3-Cyclopropylisoxazol-5-yl)methanol)

Anticancer Activity Anti-inflammatory Activity Antimicrobial Activity

Drug Discovery & Development

Click to download full resolution via product page

Caption: Biological potential of the isoxazole scaffold in drug discovery.

Safety and Handling
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For the isomer (5-Cyclopropyl-3-isoxazolyl)methanol, the following safety information is

provided. It is prudent to handle (3-Cyclopropylisoxazol-5-yl)methanol with similar

precautions.

Hazard Pictograms: GHS06 (Toxic)

Signal Word: Danger

Hazard Statements: H301 (Toxic if swallowed)

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON

CENTER/doctor)

Hazard Classifications: Acute Toxicity 3 (Oral)

Standard laboratory safety practices, including the use of personal protective equipment (PPE)

such as gloves, safety glasses, and a lab coat, should be followed when handling this

compound. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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